SOM230, also known as Pasireotide, is a synthetic cyclic hexapeptide designed as a somatostatin analog. It exhibits high affinity for multiple somatostatin receptor subtypes (sst1, sst2, sst3, and sst5) and has been developed to address conditions such as acromegaly and other growth hormone-related disorders. SOM230's unique structural elements contribute to its potent pharmacological properties, making it a promising candidate for therapeutic applications.
SOM230 was developed through rational drug design, incorporating structural elements from natural somatostatin into a stable cyclohexapeptide framework. This approach aimed to enhance the binding affinity and metabolic stability of the compound compared to existing somatostatin analogs like octreotide and lanreotide .
SOM230 is classified as a somatostatin analog and falls under the category of peptidomimetics. Its mechanism of action involves mimicking the effects of natural somatostatin, which inhibits the release of several hormones, including growth hormone and insulin-like growth factor-1.
The synthesis of SOM230 involves a series of steps that include the incorporation of modified amino acids into a cyclohexapeptide structure. The design process utilized alanine-substituted analogs of somatotropin release inhibiting factor (SRIF) to identify critical amino acids for receptor binding. This led to the creation of SOM230, which incorporates unnatural amino acids to enhance stability and receptor affinity .
The synthesis typically involves solid-phase peptide synthesis techniques, allowing for precise control over the sequence and composition of the peptide. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing .
SOM230 has a complex cyclic structure characterized by its six-membered ring formed by peptide bonds. The chemical formula for SOM230 is , with an average molecular weight of approximately 1047.2062 g/mol .
The three-dimensional structure of SOM230 has been elucidated using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations. These studies revealed its unique conformational features that facilitate binding to somatostatin receptors .
SOM230 primarily interacts with somatostatin receptors through competitive binding, inhibiting the action of growth hormone-releasing hormone (GHRH). In vitro studies have shown that SOM230 effectively inhibits GHRH-induced growth hormone release in rat pituitary cells, demonstrating an IC50 value of approximately 0.4 nmol/L .
The compound's efficacy in inhibiting hormone release has been confirmed through various biochemical assays, including ELISA for measuring plasma insulin-like growth factor-1 levels post-treatment .
SOM230 exerts its effects by binding to somatostatin receptors on pituitary cells, leading to the inhibition of growth hormone secretion. This action occurs through a G-protein coupled receptor mechanism, where receptor activation results in decreased intracellular cAMP levels, ultimately reducing hormone release .
In animal models, SOM230 has demonstrated prolonged effects on lowering plasma levels of growth hormone and insulin-like growth factor-1 compared to traditional therapies like octreotide. The half-life of SOM230 is significantly longer (approximately 23 hours) than that of octreotide (about 2 hours), indicating its potential for less frequent dosing in clinical settings .
SOM230 is characterized as a white to off-white powder that is soluble in aqueous solutions. Its stability is enhanced due to its cyclic structure, which protects it from enzymatic degradation.
The chemical properties include:
SOM230 has several scientific uses:
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 51749-36-1